![molecular formula C27H30N4OS B2982442 N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476452-43-4](/img/structure/B2982442.png)

N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

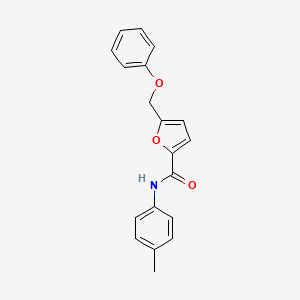

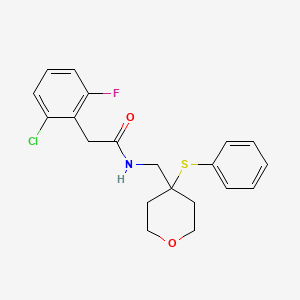

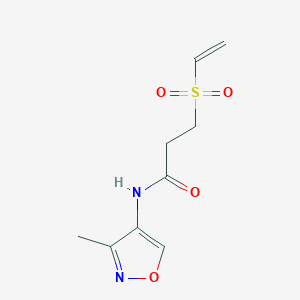

The molecular structure of “N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is complex, featuring several different functional groups. The molecule includes a 1,2,4-triazol ring, which is a five-membered ring containing three nitrogen atoms . Attached to this ring is a benzylsulfanyl group and a phenyl group. The molecule also features an adamantane-1-carboxamide group.Scientific Research Applications

Catalytic Synthesis Applications

The catalytic synthesis of N-Aryladamantane-1-carboxamides, including derivatives related to N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, has been demonstrated. The process involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, highlighting a method for synthesizing adamantane derivatives under specific conditions (Shishkin et al., 2020).

Vibrational and UV/Vis Studies

Adamantane-containing triazole thiones have been studied for their vibrational and UV/Vis spectra, providing insights into their structural and electronic properties. This research could offer a foundation for understanding the behavior of N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide in various applications, including potential analgesic activities (Shundalau et al., 2019).

Synthesis of Novel Derivatives

The synthesis of novel derivatives bearing the adamantane moiety, such as N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, has been explored. This includes the creation of benzimidazole-5(6)-carboxamide, carbohydrazide, and oxadiazole derivatives, highlighting the versatility of adamantane-based compounds in chemical synthesis (Soselia et al., 2020).

Antimicrobial and Anti-inflammatory Activity

Adamantane-based triazole derivatives have been shown to possess potent antimicrobial activity against a range of bacteria and fungi, as well as anti-inflammatory properties in animal models. This suggests potential applications in medical and pharmaceutical research for compounds like N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide (Al-Abdullah et al., 2014).

Polyamide-Imides and Polyamides Incorporation

The development of polyamide-imides and polyamides incorporating adamantane groups has been studied, showing enhanced thermal properties and potential applications in high-performance materials. Such research could extend to the modification of polymers with N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide for improved material properties (Liaw & Liaw, 2001).

Mechanism of Action

Target of Action

The primary target of N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, also known as MLS000723162, is Heat Shock Factor-1 (HSF-1) . HSF-1 is a transcription factor that plays a crucial role in the stress response of cells. It is responsible for the transcription of heat shock proteins (HSPs), which are molecular chaperones that help in protein folding and protect cells from stress-induced damage .

Mode of Action

It is known to interact with hsf-1, potentially influencing its ability to transcribe hsps . The changes in HSP levels could then affect various cellular processes, including protein folding, cellular stress response, and apoptosis.

Biochemical Pathways

The interaction of MLS000723162 with HSF-1 affects the Heat Shock Response pathway . This pathway is activated under conditions of cellular stress, leading to the transcription of HSPs. By modulating the activity of HSF-1, MLS000723162 can influence the levels of HSPs and thereby alter the cellular response to stress.

properties

IUPAC Name |

N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4OS/c32-25(27-14-20-11-21(15-27)13-22(12-20)16-27)28-17-24-29-30-26(31(24)23-9-5-2-6-10-23)33-18-19-7-3-1-4-8-19/h1-10,20-22H,11-18H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKIFCHLKNFUTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-(3-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2982359.png)

![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2982360.png)

![N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide](/img/structure/B2982372.png)

![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2982375.png)

![(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2982376.png)